molecular formula C80H183N5O18S4 B8137004 Tba-ox

Tba-ox

Cat. No.: B8137004
M. Wt: 1631.6 g/mol
InChI Key: IGMBKNUVZFAHJM-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Tba-ox is a useful research compound. Its molecular formula is C80H183N5O18S4 and its molecular weight is 1631.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lipid Products, Amino Acids, Carbohydrates, and DNA : TBA-ox is utilized to detect oxidative deterioration in lipid products, amino acids, carbohydrates, and DNA. This test helps in assessing the stability and shelf-life of these materials (Gutteridge & Wilkins, 1982).

  • Fats and Oils in Foods : The TBA assay plays a crucial role in determining autoxidative alterations of fats and oils. It's particularly useful for identifying off-flavors and pigments in oxidized fatty foods (Guillén-Sans & Guzmán‐Chozas, 1998).

  • Oxidative Stability of Milk : This test is used to evaluate the oxidative stability of milk, impacting the relationship between flavor scores and TBA increases, which is important for quality control in dairy products (Dunkley & Franke, 1967).

  • Peroxidative Activity in Liposomes : this compound is useful for measuring peroxidative activity in pure lipid liposomes. This has implications for understanding lipid oxidation in biological systems (Gutteridge, 1977).

  • Oxidation of Alcohols : As an oxidant, this compound is effective, environmentally benign, and does not require a catalyst for oxidizing alcohols at room temperature, making it valuable in chemical synthesis (Lei, Yang, & Bai, 2006).

  • Oxidation of Cottonseed and Soybean Oil : The TBA test is significant in tracking the oxidation of cottonseed oil and soybean oil, important for food quality and processing (Sidwell, Salwin, Benca, & Mitchell, 1954).

  • Oxidized Flavor in Milk : It serves as a reliable method for measuring rapid oxidation rates in model systems and detecting oxidized flavor in milk (King, 1962).

Properties

IUPAC Name

hydrogen sulfate;hydroxy sulfate;tetrabutylazanium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBKNUVZFAHJM-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H183N5O18S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1631.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.